2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine

Catalog No.
S3321493
CAS No.
76211-92-2
M.F
C10H10N4O2
M. Wt
218.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine

CAS Number

76211-92-2

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5-nitropyridine

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

InChI

InChI=1S/C10H10N4O2/c1-7-5-8(2)13(12-7)10-4-3-9(6-11-10)14(15)16/h3-6H,1-2H3

InChI Key

HZNRYZPDTGPQPQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NC=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)[N+](=O)[O-])C

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine is an organic compound with the molecular formula C10H10N4O2 and a molecular weight of 218.21 g/mol. This compound features a nitro group and a pyrazole ring, making it a significant structure in organic chemistry. Its structural uniqueness lies in the combination of a pyrazole moiety attached to a nitropyridine framework, which enhances its reactivity and potential biological activity .

, particularly involving cyclization and derivatization processes. For instance, reactions with hydrazine hydrate have been shown to yield diverse pyrazole derivatives, demonstrating its utility in synthetic organic chemistry . Additionally, it can undergo dipolar cycloaddition reactions, which are crucial for synthesizing nitrogen-containing heterocycles.

Research indicates that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine exhibits notable biological activities. It has been evaluated for its potential as an antifungal agent against various strains of fungi, including Fusarium oxysporum. The compound's structural properties contribute to its efficacy in inhibiting fungal growth, making it a candidate for further pharmacological studies .

Several synthesis methods have been developed for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine:

  • Hydrazinolysis: The reaction of 5-nitropyridin-2(1H)-one with hydrazine hydrate leads to the formation of various pyrazole derivatives.
  • One-pot Protocols: Efficient one-pot synthesis methods have been reported, allowing for the rapid conversion of nitropyridines into functionalized derivatives under mild conditions .
  • Cyclization Reactions: The compound can be synthesized through cyclization reactions involving nitropyridines and other reagents to yield polysubstituted products .

The applications of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine are diverse:

  • Pharmaceutical Development: Its potential as an antifungal agent opens avenues for drug development targeting fungal infections.
  • Synthetic Chemistry: The compound serves as a building block in the synthesis of more complex organic molecules and heterocycles.
  • Material Science: Investigations into its crystal structure may lead to insights applicable in materials science .

Interaction studies have focused on the compound's binding affinity with various biological targets. Molecular docking studies have been performed to predict how this compound interacts with proteins involved in fungal metabolism and growth. These studies provide valuable insights into its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
2-(3-methyl-1H-pyrazol-1-yl)-5-nitropyridineMethyl substitution on pyrazolePotentially different biological activity due to methyl group
2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-nitropyridinePropyl substitution on pyrazoleVariability in hydrophobic interactions
2-(3,5-dimethylpyrazol-1-yl)-6-methylpyridineMethyl substitution on pyridineAltered electronic properties affecting reactivity

The uniqueness of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine lies in its specific combination of functional groups that enhance both its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

1.8

Other CAS

76211-92-2

Wikipedia

2R-0638

Dates

Last modified: 08-19-2023

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